molecular formula C9H8FN B1322287 5-Fluoro-3-methylindole CAS No. 392-13-2

5-Fluoro-3-methylindole

Cat. No.: B1322287
CAS No.: 392-13-2
M. Wt: 149.16 g/mol
InChI Key: CSDHAGJNOQIBHZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their biological activities and are present in various bioactive compounds

Biochemical Analysis

Biochemical Properties

5-Fluoro-3-methylindole plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing in bacterial pathogens, thereby reducing biofilm formation and virulence . The compound’s interaction with enzymes such as proteases and lipases further highlights its potential in modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the production of virulence factors in bacteria, thereby reducing their pathogenicity . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of bacterial virulence factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial virulence . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels. For instance, the compound has been shown to affect the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . Additionally, this compound can modulate the activity of enzymes involved in secondary metabolite production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins . Studies have shown that this compound can be efficiently transported across cell membranes, leading to its distribution in various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic enzymes, thereby modulating their activity .

Preparation Methods

The synthesis of 5-Fluoro-3-methylindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of the fluorine atom at the desired position on the indole ring. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Fluoro-3-methylindole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce different substituents onto the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Fluoro-3-methylindole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

5-Fluoro-3-methylindole can be compared with other indole derivatives, such as:

    5-Fluoroindole: Similar in structure but lacks the methyl group, which may affect its chemical properties and biological activities.

    3-Methylindole:

    Indole: The parent compound, which serves as a basis for many derivatives with diverse biological activities.

The uniqueness of this compound lies in the combined presence of both the fluorine and methyl groups, which can enhance its chemical stability, reactivity, and potential biological activities compared to its analogs.

Properties

IUPAC Name

5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDHAGJNOQIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625147
Record name 5-Fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-13-2
Record name 5-Fluoro-3-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-13-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-3-methylindole
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Synthesis routes and methods I

Procedure details

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[Cu]
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Synthesis routes and methods II

Procedure details

5-fluoro-3-methyl-1H-indole-2-carboxylic acid (8.49 g, 43.9 mmol) and copper metal (0.35 g, 5.5 mmol) in distilled quinoline (22 mL) was heated to reflux for 3 hours. The copper powder was filtered off and the filtrate was brought to pH 3 at 0° C. with a 6N aqueous solution of hydrochloric acid. The solution was extracted with ether (200 mL) and the organics washed with saturated sodium chloride (200 mL), dried over magnesium sulfate and concentrated in vacuo to give 5-fluoro-3-methyl-1H-indole as a brown solid. MS (ES) m/z 150.0.
Quantity
8.49 g
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reactant
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22 mL
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solvent
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copper
Quantity
0.35 g
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catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorine atom in 5-fluoroindole and its derivatives affect their properties?

A: The fluorine atom in 5-fluoroindole and its derivatives, such as 5-fluorotryptophan and 5-fluoro-3-methylindole, increases their ionization potentials (IPs) []. This increase in IP makes electron transfer (ET) quenching by nearby amide groups less efficient, leading to longer average fluorescence lifetimes and more homogeneous decay curves. This effect is particularly pronounced in 5-fluorotryptophan, where the increased IP significantly reduces ET quenching and results in the observed monoexponential decay in proteins.

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